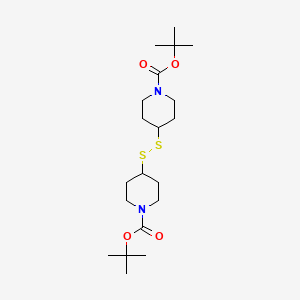![molecular formula C27H46N2O3 B14072826 (2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholino-16-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14072826.png)
(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholino-16-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2b,3a,5a,16b,17b)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol is a synthetic steroid derivative. It is characterized by the presence of morpholine and pyrrolidine groups attached to the androstane skeleton. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of muscle relaxants like rocuronium bromide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2b,3a,5a,16b,17b)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol involves multiple steps. The starting material is typically a steroidal compound, which undergoes several chemical transformations to introduce the morpholine and pyrrolidine groups. Common reagents used in these reactions include morpholine, pyrrolidine, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions, including controlled temperatures and pressures, to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(2b,3a,5a,16b,17b)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce double bonds or other functional groups.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated compounds .
Wissenschaftliche Forschungsanwendungen
(2b,3a,5a,16b,17b)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Primarily used in the synthesis of muscle relaxants like rocuronium bromide, which is used during surgical procedures to facilitate intubation and muscle relaxation.
Industry: Employed in the production of pharmaceuticals and other steroid-based products.
Wirkmechanismus
The mechanism of action of (2b,3a,5a,16b,17b)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol involves its interaction with specific molecular targets. In the case of its use as an intermediate for rocuronium bromide, the compound acts on nicotinic acetylcholine receptors at the neuromuscular junction, blocking the transmission of nerve impulses to muscles, leading to muscle relaxation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rocuronium Bromide: A muscle relaxant used in anesthesia.
Vecuronium Bromide: Another muscle relaxant with a similar mechanism of action.
Pancuronium Bromide: A longer-acting muscle relaxant used in various medical procedures.
Uniqueness
(2b,3a,5a,16b,17b)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol is unique due to its specific structural modifications, which make it a valuable intermediate in the synthesis of rocuronium bromide. Its combination of morpholine and pyrrolidine groups distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C27H46N2O3 |
|---|---|
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
(10S,13S)-10,13-dimethyl-2-morpholin-4-yl-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C27H46N2O3/c1-26-8-7-20-19(21(26)16-22(25(26)31)28-9-3-4-10-28)6-5-18-15-24(30)23(17-27(18,20)2)29-11-13-32-14-12-29/h18-25,30-31H,3-17H2,1-2H3/t18?,19?,20?,21?,22?,23?,24?,25?,26-,27-/m0/s1 |
InChI-Schlüssel |
YKHDYPFPUAWBIW-MUDQNKKHSA-N |
Isomerische SMILES |
C[C@]12CCC3C(C1CC(C2O)N4CCCC4)CCC5[C@@]3(CC(C(C5)O)N6CCOCC6)C |
Kanonische SMILES |
CC12CCC3C(C1CC(C2O)N4CCCC4)CCC5C3(CC(C(C5)O)N6CCOCC6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


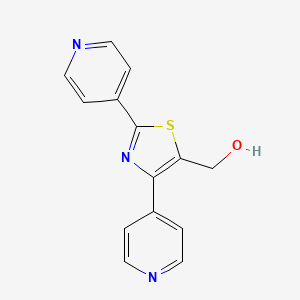
![(4S)-4-[[3,6-bis[3,5-bis(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14072751.png)
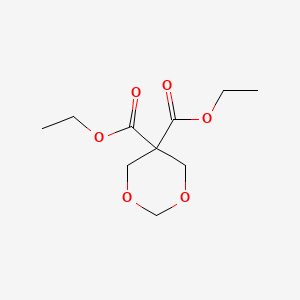
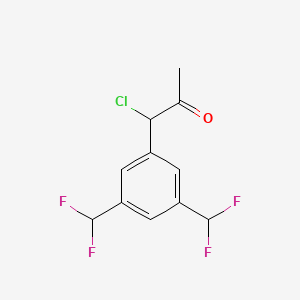
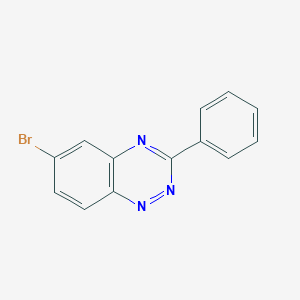

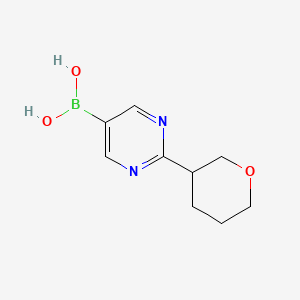
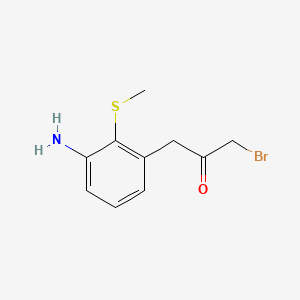
![[(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14072794.png)
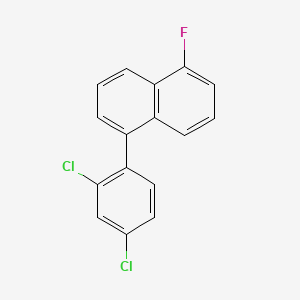
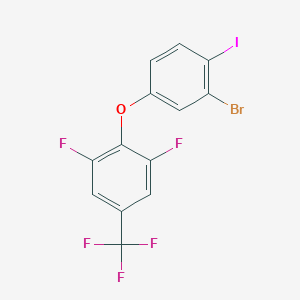

![4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14072810.png)
